molecular formula C17H13N3O2 B493005 2-{3-nitrophenyl}-5,10-dihydroimidazo[1,2-b]isoquinoline

2-{3-nitrophenyl}-5,10-dihydroimidazo[1,2-b]isoquinoline

Cat. No.: B493005
M. Wt: 291.3g/mol
InChI Key: LBRLJERWEFMOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-nitrophenyl}-5,10-dihydroimidazo[1,2-b]isoquinoline is a complex organic compound belonging to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-nitrophenyl}-5,10-dihydroimidazo[1,2-b]isoquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-alkynylbenzaldehyde hydrazone with dimethyl acetylenedicarboxylate (DMAD) in the presence of an iodine catalyst . This reaction proceeds through the formation of an iodinated azo-ylide dipole, which undergoes [3+2]-cycloaddition to form the desired isoquinoline derivative.

Industrial Production Methods

Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of metal catalysts such as palladium or iridium can facilitate the cyclization and coupling reactions necessary for the synthesis of these compounds . Additionally, green chemistry approaches, such as microwave-assisted synthesis, have been explored to reduce environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{3-nitrophenyl}-5,10-dihydroimidazo[1,2-b]isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro-substituted isoquinolines, while reduction can produce amino-substituted derivatives .

Scientific Research Applications

2-{3-nitrophenyl}-5,10-dihydroimidazo[1,2-b]isoquinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-nitrophenyl}-5,10-dihydroimidazo[1,2-b]isoquinoline is unique due to its specific substitution pattern and the presence of a nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for exploring new therapeutic avenues and developing novel pharmaceuticals .

Properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.3g/mol

IUPAC Name

2-(3-nitrophenyl)-5,10-dihydroimidazo[1,2-b]isoquinoline

InChI

InChI=1S/C17H13N3O2/c21-20(22)15-7-3-6-13(8-15)16-11-19-10-14-5-2-1-4-12(14)9-17(19)18-16/h1-8,11H,9-10H2

InChI Key

LBRLJERWEFMOLH-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2CN3C1=NC(=C3)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1C2=CC=CC=C2CN3C1=NC(=C3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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